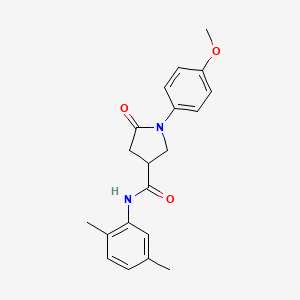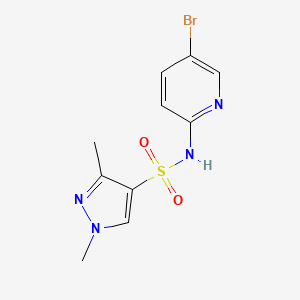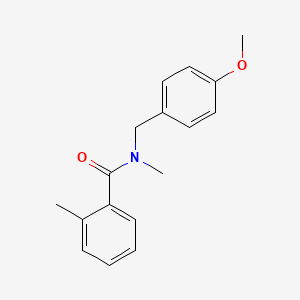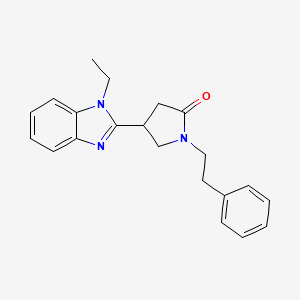
4-chloro-1-methyl-N-1-naphthyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-1-methyl-N-1-naphthyl-1H-pyrazole-5-carboxamide (CMNPC) is a synthetic compound that has been studied for its potential use in scientific research. This compound is a pyrazole derivative that has shown promise in the field of medicinal chemistry due to its unique properties.
Mechanism of Action
4-chloro-1-methyl-N-1-naphthyl-1H-pyrazole-5-carboxamide selectively inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. This leads to the disruption of CK2-mediated signaling pathways, resulting in various downstream effects such as the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 4-chloro-1-methyl-N-1-naphthyl-1H-pyrazole-5-carboxamide can inhibit the growth of cancer cells and induce apoptosis in vitro. Additionally, this compound has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. In terms of its physiological effects, 4-chloro-1-methyl-N-1-naphthyl-1H-pyrazole-5-carboxamide has been shown to have low toxicity and can be used in vivo without causing significant adverse effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-chloro-1-methyl-N-1-naphthyl-1H-pyrazole-5-carboxamide in lab experiments is its selectivity for CK2, which allows researchers to study the specific effects of CK2 inhibition without affecting other signaling pathways. Additionally, this compound has low toxicity and can be used in vivo without causing significant adverse effects. However, one limitation is that 4-chloro-1-methyl-N-1-naphthyl-1H-pyrazole-5-carboxamide has a relatively low yield in its synthesis, which can limit its availability for research purposes.
Future Directions
There are several potential future directions for research on 4-chloro-1-methyl-N-1-naphthyl-1H-pyrazole-5-carboxamide. One area of interest is the development of more efficient synthesis methods to increase the yield of this compound. Additionally, further studies are needed to fully understand the downstream effects of CK2 inhibition by 4-chloro-1-methyl-N-1-naphthyl-1H-pyrazole-5-carboxamide and its potential therapeutic applications in various diseases. Finally, the development of more selective CK2 inhibitors based on the structure of 4-chloro-1-methyl-N-1-naphthyl-1H-pyrazole-5-carboxamide could lead to the development of more effective treatments for various diseases.
Synthesis Methods
The synthesis of 4-chloro-1-methyl-N-1-naphthyl-1H-pyrazole-5-carboxamide involves the reaction of 4-chloro-1-methylpyrazole-5-carboxylic acid with 1-naphthylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through recrystallization to obtain pure 4-chloro-1-methyl-N-1-naphthyl-1H-pyrazole-5-carboxamide. The yield of this synthesis is typically around 60%.
Scientific Research Applications
4-chloro-1-methyl-N-1-naphthyl-1H-pyrazole-5-carboxamide has been studied for its potential use as a selective inhibitor of protein kinase CK2, which is an important enzyme involved in many cellular processes. This compound has also shown promise in the treatment of various diseases such as cancer, inflammation, and neurological disorders. Additionally, 4-chloro-1-methyl-N-1-naphthyl-1H-pyrazole-5-carboxamide has been used as a tool compound in the study of CK2 signaling pathways and its downstream effects.
properties
IUPAC Name |
4-chloro-2-methyl-N-naphthalen-1-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O/c1-19-14(12(16)9-17-19)15(20)18-13-8-4-6-10-5-2-3-7-11(10)13/h2-9H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VATINNAUJHFCEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3-hydroxy-3-pyrrolidinyl)methyl]-1-(2-pyridinylcarbonyl)-4-piperidinecarboxamide](/img/structure/B5483193.png)


![3-(2-hydroxyphenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5483213.png)
![N-(3-methylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5483226.png)
![1-(4-butoxyphenyl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5483230.png)
![4-{1-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5483237.png)
![N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5483247.png)
![1-[2-(dimethylamino)ethyl]-4-[(2,8-dimethylimidazo[1,2-a]pyridin-3-yl)carbonyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5483256.png)
![2-(1H-benzimidazol-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile](/img/structure/B5483265.png)
![(3R*,4R*)-1-[2-(2-chloro-4-methylphenoxy)ethyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5483272.png)

